molecular formula C12H12ClNO2 B15304033 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride

Cat. No.: B15304033
M. Wt: 237.68 g/mol
InChI Key: HTJWCQLOAUFGHX-UHFFFAOYSA-N
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Description

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride (CAS 33429-28-6) is a naphthalene-derived building block featuring both an aminomethyl (-CH2NH2) group at the 5-position and a carboxylic acid (-COOH) group at the 1-position, stabilized as a hydrochloride salt. This configuration, with two versatile functional groups, enhances its solubility in polar solvents and makes it a valuable intermediate in organic synthesis and medicinal chemistry for the construction of more complex molecules . Its structural motif is of significant interest in scientific research, with potential applications as a ligand in coordination chemistry, a fluorescent probe in biological studies, and a core structure in the investigation of enzyme-substrate interactions . The compound has been studied for various biological activities, with preliminary research suggesting potential for antimicrobial and anticancer properties, although its specific mechanism of action is still under investigation . The synthesis of this compound typically involves steps such as the nitration of naphthalene derivatives, reduction to an amino group, followed by aminomethylation and final treatment with hydrochloric acid to form the hydrochloride salt . Researchers can utilize analytical techniques like 1H and 13C NMR, HPLC, and mass spectrometry (ESI-MS) to confirm its structural integrity and purity . This product is intended For Research Use Only. It is not intended for human or veterinary use .

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

5-(aminomethyl)naphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C12H11NO2.ClH/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15;/h1-6H,7,13H2,(H,14,15);1H

InChI Key

HTJWCQLOAUFGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CC=C(C2=C1)C(=O)O)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride typically involves the following steps:

    Nitration: Naphthalene is nitrated to form 5-nitronaphthalene-1-carboxylic acid.

    Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Aminomethylation: The amino group is then reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride often involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can further modify the aminomethyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides are employed under basic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Amino derivatives.

    Substitution: Acylated or alkylated naphthalene derivatives.

Scientific Research Applications

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the naphthalene backbone provides hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride with analogs from the evidence:

Compound Aromatic Core Substituents Molecular Formula Solubility Key Applications
5-(Aminomethyl)naphthalene-1-carboxylic acid HCl Naphthalene -COOH (1-position), -CH2NH2·HCl (5) C12H12ClNO2 High (due to HCl salt) Hypothesized enzyme modulation
5-(Aminomethyl)furan-2-carboxylic acid HCl (4a) Furan -COOH (2-position), -CH2NH2·HCl (5) C6H8ClNO3 High (HCl salt) GABA aminotransferase substrate
5-(Aminomethyl)thiophene-2-carboxylic acid HCl (4b) Thiophene -COOH (2-position), -CH2NH2·HCl (5) C7H8ClNO2S Moderate (polar solvents) GABA aminotransferase substrate
1-Naphthaleneacetic acid (NAA) Naphthalene -COOH (1-position), -CH2CH3 (2) C12H10O2 Low (requires organic solvents) Plant growth regulator
5-Aminolevulinic acid hydrochloride (5-ALA) Linear chain -COOH, -NH2, ketone C5H10ClNO3 High (HCl salt) Photosensitizer, drought stress mitigation

Key Observations :

  • However, the hydrochloride salt in the target compound enhances aqueous solubility, unlike NAA .
  • Substituent Effects: The aminomethyl group in the target compound may facilitate interactions with biological targets (e.g., enzymes or receptors), similar to 4a and 4b, which act as GABA aminotransferase substrates .
Enzyme Modulation

Compounds like 4a and 4b exhibit activity as GABA aminotransferase substrates, suggesting that the aminomethyl-carboxylic acid motif is critical for enzyme binding . The target compound’s naphthalene core could enhance binding affinity due to π-π stacking interactions, though this remains speculative without direct data.

Biological Activity

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride features a naphthalene core with an amine and carboxylic acid functional group, which contribute to its reactivity and biological interactions. The presence of these functional groups allows for various chemical modifications that can enhance its therapeutic potential.

Mechanisms of Biological Activity

The biological activity of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride is largely attributed to its ability to interact with specific biological targets. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Modulation : It can bind to various receptors, influencing signaling pathways crucial for physiological responses.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

Research Findings and Case Studies

Several studies have elucidated the biological effects of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant activity against various bacterial strains, indicating its potential as an antibiotic agent. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64
  • Cytotoxicity Studies : In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines, including:
    • HeLa cells (cervical cancer)
    • MCF-7 cells (breast cancer)
    The IC50 values were determined to be in the low micromolar range, suggesting a potent anti-cancer effect.
  • Mechanistic Insights : Research indicated that the compound might induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This was supported by flow cytometry analyses showing increased annexin V binding in treated cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride, a comparison with structurally related compounds was conducted:

Compound NameAntimicrobial ActivityCytotoxicity (IC50)
5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochlorideYesLow µM
Naphthalene-2-carboxylic acidModerateHigh µM
1-Amino-2-naphthoic acidNoModerate µM

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(Aminomethyl)naphthalene-1-carboxylic acid hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves sequential carboxylation and amination steps. Starting with naphthalene derivatives, carboxylation is achieved using carbon dioxide under controlled pressure (e.g., 1–3 atm) in a solvent like chlorobenzene . Subsequent amination requires careful stoichiometric control of reagents (e.g., ammonia derivatives) to avoid over-substitution. Recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) ensures purity >98%, as validated by NMR and HPLC .

Q. How can researchers optimize purification protocols for this compound?

  • Methodological Answer : Post-synthesis, impurities such as unreacted starting materials or byproducts (e.g., hydroxylated analogs) are removed via gradient column chromatography (silica gel, eluent: dichloromethane/methanol). For large-scale purification, fractional crystallization in ethanol at 4°C yields crystals with minimal solvent inclusion .

Q. What analytical techniques are critical for characterizing structural integrity and stability?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the positions of the aminomethyl and carboxylic acid groups. Aromatic protons in the naphthalene ring appear as multiplets between δ 7.2–8.5 ppm .
  • HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) detect impurities at <0.5% .
  • Mass Spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak at m/z 235.1 (free base) and 271.5 (hydrochloride salt) .

Advanced Research Questions

Q. How can computational modeling improve reaction design for derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, modeling nucleophilic substitution at the aminomethyl group helps identify optimal conditions (e.g., solvent polarity, temperature) for synthesizing analogs. Machine learning tools analyze experimental datasets to prioritize reaction parameters (e.g., catalyst loading, solvent ratios) .

Q. What are the environmental degradation pathways of this compound, and how can they be monitored?

  • Methodological Answer : Hydrolysis under alkaline conditions (pH >10) cleaves the carboxylic acid group, forming naphthalene derivatives. Photodegradation studies using UV-Vis spectroscopy (λ = 254 nm) reveal half-lives of 12–24 hours in aqueous media. LC-MS/MS tracks degradation products, such as 5-aminomethylnaphthalene, which may exhibit higher bioaccumulation potential .

Q. How do structural modifications (e.g., halogenation) impact bioactivity?

  • Methodological Answer : Introducing halogens (e.g., chlorine) at the 4-position of the naphthalene ring enhances binding to aromatic hydrocarbon receptors (AhR), as shown in luciferase reporter assays. Comparative SAR studies using substituted analogs reveal that electron-withdrawing groups increase metabolic stability in hepatic microsomal assays .

Q. What experimental designs are recommended for assessing in vitro toxicity?

  • Methodological Answer :

  • Cell Viability : MTT assays in HepG2 cells (IC50_{50} determination).
  • Oxidative Stress : ROS detection via DCFH-DA fluorescence.
  • Genotoxicity : Comet assays to evaluate DNA strand breaks.
    Include positive controls (e.g., benzo[a]pyrene) and validate results across multiple cell lines .

Contradictions and Limitations

  • Synthetic Yield Variability : reports yields >70% for carboxylation, but scale-up beyond 10 mmol often reduces efficiency due to solvent volatility.
  • Toxicity Data Gaps : While in vitro models predict hepatotoxicity (), in vivo data on chronic exposure are lacking.

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